Synthesis and Characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one
Synthesis and Characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one
This guide details the synthesis, characterization, and application of 6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5), a specialized bidentate ligand critical in modern organometallic catalysis.
Content Type: Technical Guide Primary Application: Ligand for Pd-Catalyzed C(sp³)–H Activation Key Reference: Yu, J.-Q. et al., Science (2021)
Executive Summary & Chemical Profile
6-(Quinolin-2-yl)pyridin-2(1H)-one is a privileged N,O-donor ligand designed to facilitate palladium-catalyzed dehydrogenative reactions. Unlike simple bipyridines, this scaffold possesses a tautomeric pyridone moiety that plays a dual role: it coordinates to the metal center while simultaneously acting as an internal base (proton shuttle) during the Concerted Metalation-Deprotonation (CMD) step of C–H activation.
Chemical Identity
| Property | Data |
| IUPAC Name | 6-(Quinolin-2-yl)pyridin-2(1H)-one |
| CAS Number | 1006365-14-5 |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in CHCl₃ |
| pKa (est) | ~11.0 (NH) / ~0.7 (OH tautomer) |
Retrosynthetic Analysis
The construction of the 6-(quinolin-2-yl)pyridin-2(1H)-one scaffold is best approached via a modular cross-coupling strategy. Direct formation of the pyridone ring is possible but often yields regiochemical mixtures. The preferred route involves the coupling of a functionalized quinoline with a protected oxypyridine, followed by a global deprotection to reveal the lactam (pyridone) functionality.
Strategic Disconnection:
-
C–C Bond Formation: Suzuki-Miyaura coupling between a 2-haloquinoline and a 6-methoxy-2-pyridylboronic acid derivative.
-
Functional Group Interconversion: Demethylation of the methoxypyridine intermediate to the thermodynamically stable pyridone tautomer.
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling and subsequent hydrolysis.
Experimental Protocol
This protocol is optimized for gram-scale synthesis, prioritizing purity and yield.
Step 1: Synthesis of 2-(6-Methoxypyridin-2-yl)quinoline
This step establishes the biaryl backbone. The use of a methoxy protecting group is crucial as it prevents catalyst poisoning by the free amide/pyridone nitrogen during coupling.
Reagents:
-
2-Chloroquinoline (1.0 equiv)
-
6-Methoxypyridin-2-ylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Inerting: Charge a flame-dried Schlenk flask with 2-chloroquinoline, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to reflux (100–110 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the chloroquinoline.
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the intermediate as a white solid.
Step 2: Demethylation to 6-(Quinolin-2-yl)pyridin-2(1H)-one
The conversion of the methoxypyridine to the pyridone is driven by the high stability of the amide-like tautomer.
Reagents:
-
2-(6-Methoxypyridin-2-yl)quinoline (Intermediate from Step 1)
-
Pyridine hydrochloride (10.0 equiv) OR HBr (48% aq) in Acetic Acid.
Procedure (Pyridine Hydrochloride Method - Recommended for Scalability):
-
Fusion: In a round-bottom flask, mix the intermediate with solid Pyridine hydrochloride.
-
Heating: Heat the neat mixture to 160–180 °C. The solids will melt into a homogeneous liquid. Stir for 4–6 hours.
-
Quenching: Cool the reaction to ~80 °C and slowly add water. The product often precipitates as the pH changes.
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Neutralization: Adjust pH to ~7–8 with saturated NaHCO₃ solution to ensure the free base form (not the hydrochloride salt) is isolated.
-
Isolation: Filter the resulting precipitate. Wash copiously with water and cold diethyl ether.
-
Drying: Dry under high vacuum at 60 °C.
Characterization & Interpretation
Proper characterization is vital to distinguish the target pyridone from its hydroxy-pyridine tautomer or unreacted intermediates.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ is diagnostic.
-
The Amide Proton (NH): Look for a broad singlet downfield, typically between δ 10.5 – 12.0 ppm . This signal confirms the pyridone (NH) tautomer is the dominant species in solution.
-
Aromatic Region:
-
Quinoline Protons: A set of 6 protons. The H-3 and H-4 protons of the quinoline ring appear as doublets (J ~8.5 Hz). H-4 is often deshielded (~8.4 ppm).
-
Pyridone Protons: Three protons. The C-5 proton often appears as a triplet or dd, while C-3 and C-4 are doublets.
-
-
Absence of OMe: The disappearance of the sharp singlet at ~δ 4.0 ppm (present in the intermediate) confirms successful deprotection.
Mass Spectrometry (ESI-MS)
-
Observed Ion: [M+H]⁺ = 223.1 m/z.
-
Fragmentation: Minimal fragmentation is observed under standard ESI conditions due to the stability of the fused aromatic system.
Tautomeric Equilibrium
In the solid state and polar aprotic solvents (DMSO), the 2-pyridone (lactam) form is favored over the 2-hydroxypyridine (lactim) form. This is critical for its catalytic activity, as the carbonyl oxygen serves as a hydrogen bond acceptor or hemilabile ligand.
Figure 2: The tautomeric equilibrium. The lactam form is the catalytically relevant species for Pd-coordination.
Applications in Drug Development
This ligand is not merely a structural curiosity; it is a functional tool in Late-Stage Functionalization (LSF) .
-
C(sp³)–H Activation: The Yu Lab demonstrated that this ligand class enables the dehydrogenation of aliphatic carboxylic acids.[1] The pyridone oxygen acts as an internal base, assisting the deprotonation of the
-C–H bond via a six-membered transition state. -
Divergent Reactivity: By modifying the bite angle (e.g., swapping quinoline for other heterocycles), researchers can switch selectivity between forming
-unsaturated acids and -lactones.[2] -
Self-Validating Protocol: When using this ligand in catalysis, the formation of a deep red/orange Pd-complex often indicates successful coordination. Lack of color change may suggest ligand impurity or oxidation.
References
-
Primary Methodology: Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J.-Q. (2021).[1][3] Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation.[4][2][3][5] Science, 374(6572), 1281–1285.[3] [4][3]
-
General Quinolinone Synthesis: Review of methods for synthesizing quinolin-2(1H)-ones and related scaffolds. RSC Advances, 2014.
- Tautomerism Insight: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for pyridone tautomerism mechanics).
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01877J [pubs.rsc.org]
